15S-Hepe

説明

特性

IUPAC Name |

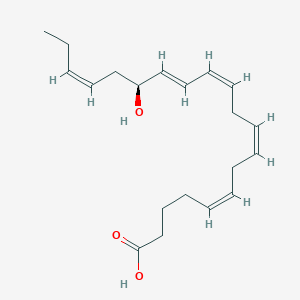

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCSMCLEKGITB-DBVSHIMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344808 |

Source

|

| Record name | 15(S)-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86282-92-0 |

Source

|

| Record name | 15(S)-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15(S)-Hydroxy-(5Z,8Z,11Z,13E,17Z)-eicosapentaenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

biological function of 15S-Hepe in EPA metabolism

The Biological Function of 15S-HEPE in EPA Metabolism: A Technical Guide

Executive Summary

15(S)-Hydroxyeicosapentaenoic acid (15S-HEPE) is a bioactive monohydroxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA).[1] While often categorized merely as an intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs) such as Resolvin E4, 15S-HEPE possesses distinct, intrinsic biological activities. It functions as an endogenous agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR

This guide delineates the precise metabolic genesis of 15S-HEPE, its divergence from the aspirin-triggered 15R-epimer, its direct signaling mechanisms, and the critical analytical protocols required for its quantification in biological matrices.

Biochemical Genesis & Stereochemistry

The formation of 15S-HEPE is a stereospecific enzymatic process, distinct from non-enzymatic auto-oxidation or aspirin-triggered pathways.

The 15-Lipoxygenase Pathway

The primary biosynthetic route involves 15-Lipoxygenase (15-LOX) isoforms (ALOX15 in humans).[2] Unlike Cyclooxygenase-2 (COX-2), which requires acetylation by aspirin to generate the R-epimer (15R-HEPE), 15-LOX directly inserts molecular oxygen at the C-15 position of the EPA carbon chain in the S configuration.[1]

-

Enzyme: 15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2).[2][5]

-

Intermediate: 15(S)-Hydroperoxyeicosapentaenoic acid (15S-HpEPE).[3]

-

Reduction: 15S-HpEPE is rapidly reduced by cellular glutathione peroxidases (GPx) to the stable alcohol, 15S-HEPE .

Metabolic Divergence: The "Shunt" vs. Direct Action

Once formed, 15S-HEPE faces a metabolic bifurcation:

-

Direct Signaling: It remains as a stable lipid mediator to activate nuclear receptors (PPAR

). -

Conversion to Resolvins: It serves as a substrate for 5-Lipoxygenase (5-LOX) to generate Resolvin E4 (5S,15S-diHEPE).

-

Note: 15S-HEPE is not the precursor to Resolvin E1 (RvE1). RvE1 is derived from 18-HEPE (via CYP450 or aspirin-COX-2). This distinction is critical for accurate pathway mapping.

-

Visualization of the Metabolic Pathway

Figure 1: The metabolic bifurcation of EPA. 15S-HEPE is generated via 15-LOX and acts as both a direct PPAR

Functional Mechanism: PPAR Activation[7][8]

The defining biological activity of 15S-HEPE, independent of its conversion to resolvins, is its role as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR

Molecular Signaling

Unlike prostaglandins that act primarily on cell-surface GPCRs, 15S-HEPE crosses the nuclear membrane to bind PPAR

-

Ligand Binding: 15S-HEPE binds to the ligand-binding domain (LBD) of PPAR

. -

Heterodimerization: The activated PPAR

forms a heterodimer with the Retinoid X Receptor (RXR). -

Transactivation: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6]

Physiological Outcomes[9]

-

Anti-Proliferative (Oncology): In prostate cancer models (e.g., PC3 cells), 15S-HEPE signaling upregulates cell cycle inhibitors, suppressing tumor growth.

-

Anti-Fibrotic (Renal): By activating PPAR

, 15S-HEPE inhibits the transition of acute kidney injury (AKI) to chronic kidney disease (CKD), reducing renal fibrosis. -

Anti-Inflammatory (Allergy): It stabilizes mast cells, inhibiting degranulation and reducing symptoms in allergic rhinitis models.

Figure 2: 15S-HEPE signaling mechanism via nuclear receptor PPAR

Analytical Methodologies: LC-MS/MS Quantification[1][2][6]

Accurate measurement of 15S-HEPE requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish it from other isomers (e.g., 12-HEPE, 15R-HEPE).

Sample Preparation (Solid Phase Extraction)

-

Matrix: Plasma, serum, or tissue homogenate.

-

Protocol:

-

Precipitate proteins with ice-cold methanol (1:3 v/v).

-

Acidify supernatant to pH 3.5 (to protonate the carboxyl group).

-

Load onto C18 SPE cartridges.

-

Wash with water/methanol (85:15).

-

Elute with methyl formate or methanol.

-

Evaporate under nitrogen and reconstitute in mobile phase.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.01% Acetic Acid.

-

B: Acetonitrile/Methanol (50:50) + 0.01% Acetic Acid.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .

Table 1: MRM Transitions for Quantification

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time Note |

| 15(S)-HEPE | 317.2 | 219.1 | -20 | Elutes after 15-HETE |

| 15(S)-HEPE | 317.2 | 115.0 | -24 | Secondary confirmation |

| 15(S)-HEPE-d5 (IS) | 322.2 | 224.1 | -20 | Internal Standard |

Note: Chiral chromatography (e.g., Chiralpak AD-RH) is required if distinguishing 15S-HEPE from aspirin-triggered 15R-HEPE is necessary for the study design.

Experimental Protocols

Protocol A: Enzymatic Synthesis of 15S-HEPE

To generate high-purity standards or for metabolic flux studies.

-

Reagents:

-

Substrate: EPA (sodium salt), 100 µM.

-

Enzyme: Soybean Lipoxygenase (Type I-B) or Recombinant Human 15-LOX-2 (100 units/mL).

-

Buffer: Borate buffer (0.1 M, pH 9.0) or PBS (pH 7.4).

-

-

Reaction:

-

Incubate EPA with enzyme at 4°C (to minimize side reactions) for 30 minutes with continuous oxygen bubbling.

-

Monitor UV absorbance at 235 nm (formation of conjugated diene).

-

-

Reduction:

-

Add Sodium Borohydride (

) or Triphenylphosphine (

-

-

Purification:

-

Acidify to pH 3.0.

-

Extract with diethyl ether.

-

Purify via RP-HPLC.

-

Protocol B: PPAR Reporter Assay

To validate biological activity in vitro.

-

Cell Line: HEK293 or PC3 cells.

-

Transfection: Cotransfect with:

-

PPRE-Luciferase reporter plasmid.

-

PPAR

expression vector. -

RXR

expression vector.

-

-

Treatment:

-

Treat cells with 15S-HEPE (0.1 - 10 µM) for 24 hours.

-

Positive Control: Rosiglitazone (1 µM).

-

-

Readout: Measure luciferase activity using a luminometer. 15S-HEPE should induce a dose-dependent increase in luminescence.

References

-

Miller, R. et al. (2001). "15S-Hydroxyeicosatetraenoic Acid Activates Peroxisome Proliferator-activated Receptor Gamma and Inhibits Proliferation in PC3 Prostate Carcinoma Cells."[7][8] Cancer Research.[7] Link

-

Serhan, C.N. et al. (2005).[9] "Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis." PNAS. Link

-

Oh, S.F. et al. (2011). "Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation."[10] Journal of Clinical Investigation. Link

- Isobe, Y. et al. (2012). "Identification of 15-Hydroxyeicosapentaenoic Acid as an Anti-inflammatory Metabolite of Eicosapentaenoic Acid." Biological & Pharmaceutical Bulletin.

-

Cayman Chemical. "15(S)-HEPE Product Information & Mass Spectrometry Data." Link

-

Lipid Maps. "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]

15S-Hepe vs 15R-Hepe structural and functional differences

The following technical guide provides an in-depth analysis of the structural and functional distinctions between 15S-HEPE and 15R-HEPE.

Structural, Biosynthetic, and Functional Divergence in EPA-Derived Resolving Mediators

Executive Summary

15-Hydroxyeicosapentaenoic acid (15-HEPE) exists as two distinct stereoisomers: 15S-HEPE and 15R-HEPE .[1] While they share an identical molecular formula (

-

15S-HEPE is the canonical "physiologic" metabolite produced by 15-Lipoxygenase (15-LOX).[2] It serves as a direct ligand for PPAR

and a biosynthetic precursor to Resolvin E4 (RvE4) . -

15R-HEPE is a "pharmacologic" metabolite produced primarily by Aspirin-acetylated COX-2 . It functions as a precursor to the 15-epi-Lipoxin A5 series, contributing to the potent "aspirin-triggered" resolution of inflammation.

This guide details the stereochemical, biosynthetic, and analytical frameworks required to distinguish and utilize these mediators in drug development and resolution pharmacology.

Part 1: Structural & Biosynthetic Origins

The core difference lies in the chirality at Carbon-15. This stereochemistry dictates enzyme substrate specificity for downstream conversion into Specialized Pro-resolving Mediators (SPMs).

1.1 Biosynthetic Pathways

The production of 15-HEPE enantiomers is enzyme-gated.

-

15S-HEPE Production (Physiologic): Under homeostatic or Th2-driven inflammatory conditions (e.g., asthma), Eicosapentaenoic Acid (EPA) is oxygenated by 15-Lipoxygenase-1 (ALOX15) . The enzyme inserts molecular oxygen in a stereospecific manner to yield 15(S)-HpEPE, which is rapidly reduced to 15S-HEPE.

-

15R-HEPE Production (Pharmacologic): When Aspirin (ASA) acetylates Serine-516 of the COX-2 enzyme, the catalytic channel is modified but not closed. Unlike COX-1 (which is completely inhibited), acetylated COX-2 gains a new activity: it converts EPA into 15(R)-HPEPE (reduced to 15R-HEPE).

1.2 Pathway Visualization

The following diagram illustrates the divergent biosynthetic fates of EPA leading to 15S vs. 15R metabolites.

Caption: Divergent biosynthetic pathways of EPA. Left: Canonical 15-LOX pathway yielding 15S-HEPE and Resolvin E4. Right: Aspirin-triggered pathway yielding 15R-HEPE and 15-epi-Lipoxin A5.

Part 2: Functional Pharmacology

While often grouped simply as "precursors," 15S- and 15R-HEPE exhibit distinct biological activities both as standalone lipids and through their specific metabolites.

2.1 Direct Receptor Activity

Unlike many lipid intermediates which are inert until final conversion, 15-HEPEs possess intrinsic activity.

-

PPAR

Agonism (15S-HEPE): 15S-HEPE acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR -

Membrane Incorporation: 15S-HEPE is preferentially esterified into Phosphatidylinositol (PI) phospholipids in cellular membranes. This suggests a role in modifying membrane fluidity and secondary messenger signaling (PI3K/Akt pathways) distinct from free fatty acid signaling.

2.2 Downstream Metabolite Potency

The most critical functional divergence is the "Series" of resolvins they generate.

| Feature | 15S-HEPE Pathway | 15R-HEPE Pathway |

| Primary Metabolite | Resolvin E4 (RvE4) | 15-epi-Lipoxin A5 |

| Chemical Structure | 5S,15S-dihydroxy-EPE | 5S,6R,15R-trihydroxy-EPE |

| Enzymatic Requirement | 15-LOX followed by 5-LOX | 5-LOX (acting on 15R substrate) |

| Primary Biological Action | Efferocytosis: Promotes uptake of senescent RBCs and apoptotic neutrophils.[10] | Systemic Resolution: Promotes neutrophil exit from tissues to spleen; stops PMN infiltration. |

| Receptor Targets | Currently being characterized (likely ChemR23/ERV1 family). | ALX/FPR2 (Lipoxin Receptor) - High affinity. |

Critical Note on Resolvin E1 (RvE1): Researchers often confuse the 15-HEPE pathway with the RvE1 pathway.

-

RvE1 is derived from 18R-HEPE , not 15-HEPE.

-

18R-HEPE is also an Aspirin/COX-2 product, but involves oxygenation at C18, not C15.

-

Implication: Spiking cells with 15R-HEPE will not yield RvE1; it will yield 15-epi-Lipoxins.

Part 3: Analytical Methodology

Discriminating between S and R enantiomers requires chiral chromatography.[11] Standard Reverse-Phase (C18) chromatography cannot separate these isomers.

3.1 Chiral LC-MS/MS Protocol

This protocol ensures baseline separation of 15S- and 15R-HEPE.[11]

System Requirements:

-

LC System: UHPLC capable of 500+ bar.

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) or Lux Amylose-1 .

-

Dimensions: 250 x 4.6 mm, 5

m particle size.[11]

-

Method Parameters:

-

Mobile Phase (Normal Phase Mode):

-

Solvent A: n-Hexane

-

Solvent B: Isopropanol (IPA)

-

Modifier: 0.1% Acetic Acid (Critical for ionization and peak shape).

-

Ratio: Hexane:IPA (98:2 v/v) isocratic.

-

-

Flow Rate: 0.7 - 1.0 mL/min.

-

MS Detection (Negative Mode):

-

Parent Ion:

317.2 -

Fragment Ion:

219.1 (Cleavage alpha to hydroxyl group). -

Note: Both enantiomers share the same transition. Separation is purely chromatographic.

-

Elution Order (Typical on Chiralpak AD-H):

-

15R-HEPE: Elutes First (~10-12 min).

-

15S-HEPE: Elutes Second (~13-15 min).

-

Validation: Always run authentic chiral standards (available from Cayman Chemical or Avanti Polar Lipids) to confirm retention times, as mobile phase hydration can shift selectivity.

3.2 Analytical Workflow Diagram

Caption: Workflow for the chiral separation and quantification of 15-HEPE enantiomers using Normal Phase Chiral LC-MS/MS.

Part 4: Experimental Guidelines

When designing experiments involving these mediators, adhere to the following logic:

1. Substrate Feeding Experiments:

-

Objective: To determine if a cell type has "Aspirin-Triggered" capacity.

-

Protocol: Incubate cells (e.g., PMNs) with Aspirin (100

M) + EPA (10 -

Readout: Measure 15R-HEPE vs 15S-HEPE ratio.

-

High 15R: Indicates COX-2 acetylation and active AT-pathway.

-

High 15S: Indicates dominant 15-LOX activity (Aspirin resistance or lack of COX-2).

-

2. Downstream Conversion Assays:

-

Objective: To synthesize RvE4.

-

Protocol: Incubate M2 Macrophages with 15S-HEPE (not EPA).

-

Reasoning: Bypassing the initial oxygenation step isolates the 5-LOX efficiency in converting the intermediate to the final resolvin.

3. Stability Considerations:

-

15R-HEPE and its downstream "Epi-Lipoxins" are generally more resistant to metabolic inactivation (dehydrogenation) than their S-enantiomer counterparts. This makes 15R-analogs attractive candidates for stable drug mimetics.

References

-

Biosynthesis of Resolvin E4: Libreros, S., et al. (2021).[12] A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution. [Link]

-

Aspirin-Triggered COX-2 Mechanisms: Serhan, C. N., et al. (2002). Resolvins: A family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals. [Link]

-

15-HEPE and PPAR

Activation: Naruhn, S., et al. (2010).[1] 15-Hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. (Note: Discusses structural analog 15-HETE, mechanism conserved for HEPEs). [Link] -

15-epi-Lipoxin A5 Pathway: Bermudez, E. A., et al. (2002).[2] Aspirin-triggered lipoxin synthesis modulates vascular tone. [Link]

Sources

- 1. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for altered positional specificity of 15-lipoxygenase-1 with 5S-HETE and 7S-HDHA and the implications for the biosynthesis of resolvin E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 15-epi-lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 15S-HEPE in the Biosynthesis of Resolvin E4 and Related SPMs

Executive Summary

While the classical E-series resolvins (RvE1, RvE2, RvE3) are biosynthesized from 18-HEPE (derived via aspirin-acetylated COX-2 or cytochrome P450), 15S-HEPE (15(S)-hydroxyeicosapentaenoic acid) serves as the obligatory precursor to a distinct, recently elucidated member of the series: Resolvin E4 (RvE4) .[1][2] Furthermore, 15S-HEPE is the metabolic gateway to the Lipoxin A5 series, an EPA-derived counterpart to the arachidonic acid-derived lipoxins.

This guide delineates the precise biochemical role of 15S-HEPE, detailing the enzymatic cascades (15-LOX / 5-LOX interactions), stereochemical requirements, and experimental protocols for the isolation and conversion of this precursor into bioactive specialized pro-resolving mediators (SPMs).

Part 1: Biochemical Framework & Enzymology

The Dichotomy of EPA Metabolism

To accurately utilize 15S-HEPE in experimental workflows, one must distinguish its pathway from the classical 18-series route.

| Feature | 18-Series Pathway | 15-Series Pathway (Focus of Guide) |

| Primary Precursor | 18R-HEPE (or 18S-HEPE) | 15S-HEPE |

| Initiating Enzyme | Acetylated COX-2 or Cyt P450 | 15-Lipoxygenase (15-LOX) |

| Secondary Enzyme | 5-LOX (Neutrophils) | 5-LOX (Neutrophils/Macrophages) |

| End Products | Resolvin E1, E2, E3 | Resolvin E4 , Lipoxin A5 |

| Bioactive Function | Inhibition of PMN infiltration | Efferocytosis (Senescent RBC/Apoptotic PMN clearance) |

The 15S-HEPE -> Resolvin E4 Cascade

Resolvin E4 (RvE4) is a novel SPM characterized as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid .[1][3] Its biosynthesis represents a transcellular loop or a single-cell event (e.g., in macrophages) where EPA is sequentially oxygenated.

-

Initiation: 15-LOX oxygenates EPA at the C-15 position to form 15S-HpEPE , which is reduced to 15S-HEPE .

-

Conversion: 15S-HEPE acts as a substrate for 5-LOX.[4]

-

Transformation: 5-LOX inserts molecular oxygen at C-5, generating a 5-hydroperoxy intermediate that is reduced to the 5S,15S-dihydroxy product (RvE4).

The 15S-HEPE -> Lipoxin A5 Cascade

In parallel, 15S-HEPE can be converted into Lipoxin A5 (LXA5) , a trihydroxy molecule (5S,6R,15S-triHEPE). This pathway involves the formation of a 5(6)-epoxide intermediate by 5-LOX, followed by hydrolysis.[5]

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergence of EPA metabolism, highlighting the specific role of 15S-HEPE.

Figure 1: Divergent biosynthetic pathways of EPA. 15S-HEPE is the specific precursor for RvE4 and Lipoxin A5, distinct from the 18-HEPE derived RvE1/E2.

Part 3: Experimental Protocols

Protocol A: Enzymatic Synthesis of 15S-HEPE

To study the conversion of 15S-HEPE, one must first generate or isolate the precursor with high stereochemical purity.

Objective: Synthesize 15S-HEPE from EPA using Soybean 15-LOX (homologous to human 15-LOX-1).

-

Reagents:

-

Substrate: EPA (Free fatty acid form), 50 µM final concentration.

-

Enzyme: Soybean Lipoxygenase (Type I-B), 100 kU/mL.

-

Buffer: 0.1 M Borate buffer, pH 9.0 (optimal for 15-LOX activity).

-

Reducing Agent: NaBH4 (Sodium Borohydride).

-

-

Workflow:

-

Incubation: Add EPA to the borate buffer under constant stirring at 4°C (to minimize side reactions). Add enzyme. Incubate for 30 minutes.

-

Reduction: The reaction primarily yields 15S-HpEPE (hydroperoxide).[1] Stop the reaction and reduce the hydroperoxide to the alcohol (HEPE) by adding solid NaBH4 (approx. 1 mg/mL) and stirring for 15 minutes.

-

Acidification: Adjust pH to 3.0 using 1N HCl to protonate the fatty acids for extraction.

-

Extraction: Extract 3x with diethyl ether or ethyl acetate.

-

Purification: Evaporate solvent under nitrogen. Purify via RP-HPLC (C18 column, Methanol/Water/Acetic Acid gradient).

-

Validation Check: 15S-HEPE should elute as a single peak. UV absorbance max at 235 nm (conjugated diene).

Protocol B: Biosynthesis of Resolvin E4 (RvE4)

This protocol models the in vivo transcellular biosynthesis using human neutrophils.

Objective: Convert 15S-HEPE into RvE4 using human PMNs.

-

Cell Isolation:

-

Isolate human neutrophils (PMNs) from fresh whole blood using density gradient centrifugation (Ficoll-Histopaque).

-

Suspend PMNs at

cells/mL in DPBS (+/+ Ca2+/Mg2+).

-

-

Incubation:

-

Priming: Incubate PMNs with 15S-HEPE (1 µM) for 5 minutes at 37°C.

-

Activation: Stimulate 5-LOX activity by adding Calcium Ionophore A23187 (2 µM) or Zymosan (0.1 mg/mL) for physiological relevance.

-

Duration: Incubate for 30–45 minutes at 37°C.

-

-

Termination:

-

Stop reaction with 2 volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2 or d4-LTB4).

-

-

Analysis (LC-MS/MS):

-

See Section 3.3 for detection parameters.

-

Part 4: Analytical Validation (LC-MS/MS)

Reliable identification of 15S-HEPE metabolites requires Liquid Chromatography-Tandem Mass Spectrometry.

System: QTrap or Triple Quadrupole. Mode: Negative Ionization (ESI-).

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (Relative) |

| 15S-HEPE | 317.2 | 219, 175 | Early |

| Resolvin E4 | 333.2 ([M-H]-) | 233, 215 | Mid |

| Lipoxin A5 | 349.2 ([M-H]-) | 115, 135 | Late |

| RvE1 (Control) | 349.2 | 195, 291 | Distinct from LXA5 |

Note: RvE4 (5,15-diHEPE) transitions are specific to the cleavage of the 5- and 15-hydroxyl groups. The 233 fragment often corresponds to cleavage adjacent to the C15 hydroxyl.

Part 5: Therapeutic Implications

Understanding 15S-HEPE as a precursor allows for targeted drug development strategies:

-

Pro-Resolution Pharmacology: Unlike COX-2 inhibitors which may suppress 18-HEPE formation, strategies that enhance 15-LOX activity (e.g., IL-4 priming of macrophages) can increase endogenous 15S-HEPE and subsequently RvE4.

-

Efferocytosis Enhancement: RvE4 specifically targets the clearance of senescent red blood cells and apoptotic neutrophils, a critical process in preventing necrosis and secondary inflammation.

-

Biomarker Utility: The ratio of 15S-HEPE to RvE4 in plasma can indicate the efficiency of the 5-LOX conversion step in patients with chronic inflammatory diseases.

References

-

Oh, S. F., et al. (2012). "Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation."[6] Journal of Clinical Investigation.

-

Libreros, S., et al. (2021). "A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution." Nature Communications.

-

Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature.

-

Arita, M., et al. (2005). "Stereochemical assignment, antiinflammatory properties, and receptor interaction of the new omega-3 derived resolvin E1." Journal of Experimental Medicine.

-

Serhan, C. N., & Petasis, N. A. (2011). "Resolvins and Protectins in Inflammation Resolution."[2][7][8][9] Chemical Reviews.

Sources

- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-epi-lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Dichotomous Role of the 15-Lipoxygenase Pathway in Angiogenesis: A Technical Guide to the Effects of 15(S)-HEPE on Endothelial Cells

Foreword for the Research Professional

In the intricate landscape of lipid mediators, the metabolites of the 15-lipoxygenase (15-LOX) pathway have emerged as critical modulators of vascular biology. Their influence on angiogenesis, the formation of new blood vessels, is a subject of intense investigation due to its implications in both physiological processes like wound healing and pathological conditions such as cancer and ischemic diseases. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the effects of 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE) on endothelial cells and angiogenesis.

While direct research on 15(S)-HEPE is still nascent, a wealth of knowledge exists for its arachidonic acid-derived analogue, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), and its precursor, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE). These molecules present a fascinating dichotomy: 15(S)-HETE is a potent pro-angiogenic factor, while 15(S)-HPETE exhibits strong anti-angiogenic properties.[1][2] This guide will leverage the comprehensive understanding of the 15-LOX pathway in the context of arachidonic acid metabolism to build a predictive framework for the potential actions of 15(S)-HEPE, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). We will delve into the established signaling cascades, provide detailed experimental protocols to investigate these effects, and offer insights into the causal relationships behind these experimental choices.

This document is structured to be a practical and thought-provoking resource. It is a call to the scientific community to explore the untapped potential of 15(S)-HEPE as a therapeutic target. By providing the foundational knowledge and the tools for investigation, we aim to accelerate discoveries in this promising field.

Introduction: The 15-LOX Pathway and its Metabolites

The 15-lipoxygenase (15-LOX) enzyme family plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs). When acting on arachidonic acid (AA), 15-LOX produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] Similarly, 15-LOX can metabolize eicosapentaenoic acid (EPA) to generate 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), the precursor to 15(S)-HEPE.

The biological activities of these metabolites are often potent and context-dependent. A striking example of this is the opposing effects of 15(S)-HETE and 15(S)-HPETE on angiogenesis.

The Pro-Angiogenic Powerhouse: 15(S)-HETE

Extensive research has established 15(S)-HETE as a pro-angiogenic mediator. It stimulates key processes in endothelial cells, including proliferation, migration, and tube formation.[1][3] This activity is driven by the activation of multiple downstream signaling pathways.

The Angiogenesis Inhibitor: 15(S)-HPETE

In stark contrast to its reduced metabolite, 15(S)-HPETE is a potent inhibitor of angiogenesis.[1][2] Its mechanisms of action include the induction of endothelial cell apoptosis and the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][4] This opposing action highlights the critical regulatory role of the enzymatic reduction of the hydroperoxy intermediate.

The Enigma: 15(S)-HEPE

As the EPA-derived analogue of 15(S)-HETE, 15(S)-HEPE is of significant interest. Given the structural similarities, it is plausible that 15(S)-HEPE may share some of the pro-angiogenic properties of 15(S)-HETE. However, the presence of an additional double bond in its structure could also lead to unique biological activities. To date, the direct effects of 15(S)-HEPE on angiogenesis and endothelial cells remain largely unexplored, presenting a compelling area for future research.

Signaling Mechanisms of 15-LOX Metabolites in Endothelial Cells

The pro-angiogenic effects of 15(S)-HETE are underpinned by the activation of several key signaling cascades within endothelial cells. Understanding these pathways provides a roadmap for investigating the potential mechanisms of 15(S)-HEPE.

The PI3K/Akt/mTOR Pathway

15(S)-HETE has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This cascade is a central regulator of cell growth, proliferation, and survival. Activation of this pathway by 15(S)-HETE promotes endothelial cell proliferation and migration, which are essential for the formation of new blood vessels.[3]

Caption: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway in endothelial cells.

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical mediator of 15(S)-HETE-induced angiogenesis. Specifically, 15(S)-HETE activates JAK2 and STAT5B, leading to the increased expression of the pro-angiogenic chemokine Interleukin-8 (IL-8).[5] Furthermore, 15(S)-HETE has been shown to activate STAT3, which in turn upregulates the expression of VEGF, a potent stimulator of angiogenesis.[6]

Caption: 15(S)-HETE-induced JAK/STAT signaling pathways in endothelial cells.

The Src/Egr-1/FGF-2 Axis

A further layer of complexity in 15(S)-HETE signaling involves the activation of the proto-oncogene tyrosine-protein kinase Src. This leads to the induction of Early Growth Response protein 1 (Egr-1), a transcription factor that drives the expression of Fibroblast Growth Factor-2 (FGF-2), another key pro-angiogenic factor.[7]

Potential Role of GPR119

The G protein-coupled receptor 119 (GPR119) has been identified as a receptor for various lipid molecules, including the EPA metabolite 5-HEPE.[8][9] Activation of GPR119 is known to increase intracellular cyclic AMP (cAMP) levels.[9] While a direct link between 15(S)-HEPE and GPR119 has not been established, it represents a plausible avenue for investigation, particularly given the known role of cAMP in modulating endothelial cell function.

Experimental Protocols for Assessing Angiogenesis

To investigate the effects of 15(S)-HEPE on endothelial cells, a series of well-established in vitro angiogenesis assays are recommended. The following protocols are provided as a self-validating system, with each step designed to ensure technical accuracy and reproducibility.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.

Principle: Endothelial cells are cultured on a basement membrane matrix, such as Matrigel®, which induces their differentiation and formation of capillary-like networks. The extent of tube formation can be quantified by measuring parameters like tube length and the number of branch points.

Step-by-Step Methodology:

-

Preparation of Matrigel® Plates:

-

Thaw Matrigel® on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50-100 µL of Matrigel® to each well of a pre-chilled 96-well plate.

-

Ensure the entire surface of the well is evenly coated.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

-

Cell Seeding:

-

Harvest endothelial cells (e.g., HUVECs, HMVECs) and resuspend them in serum-free or low-serum medium at a concentration of 2-4 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension (2-4 x 10^4 cells) to each Matrigel®-coated well.

-

-

Treatment:

-

Add 15(S)-HEPE at various concentrations to the respective wells. Include a vehicle control (e.g., ethanol) and a positive control (e.g., VEGF).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

-

Imaging and Quantification:

-

Visualize the tube-like structures using an inverted microscope.

-

Capture images from several random fields per well.

-

Quantify the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Caption: Experimental workflow for the endothelial cell tube formation assay.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of endothelial cells to a test substance.

Principle: A porous membrane separates two chambers. Endothelial cells are placed in the upper chamber, and the chemoattractant (e.g., 15(S)-HEPE) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Step-by-Step Methodology:

-

Preparation of Chambers:

-

Rehydrate the porous membrane of the Boyden chamber inserts (typically 8 µm pore size) with serum-free medium.

-

-

Cell Seeding:

-

Harvest and resuspend endothelial cells in serum-free medium at a concentration of 0.5-1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Chemoattractant Addition:

-

In the lower chamber, add medium containing various concentrations of 15(S)-HEPE. Include a vehicle control and a positive control (e.g., VEGF or FGF-2).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

-

-

Cell Removal and Staining:

-

Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the cells with a suitable stain, such as Crystal Violet or DAPI.

-

-

Imaging and Quantification:

-

Visualize the stained cells under a microscope.

-

Count the number of migrated cells in several random fields per insert.

-

Endothelial Cell Proliferation Assay

This assay determines the effect of a substance on the proliferation rate of endothelial cells.

Principle: Endothelial cells are cultured in the presence of the test substance, and cell viability or DNA synthesis is measured over time.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their complete growth medium.

-

Allow the cells to attach overnight.

-

-

Serum Starvation (Optional but Recommended):

-

To synchronize the cell cycle, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.

-

-

Treatment:

-

Replace the medium with low-serum medium containing various concentrations of 15(S)-HEPE, a vehicle control, and a positive control (e.g., VEGF).

-

-

Incubation:

-

Incubate the plate for 24-72 hours.

-

-

Quantification of Proliferation:

-

Use a colorimetric or fluorometric assay to measure cell proliferation. Common methods include:

-

MTT or WST-1 Assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.

-

BrdU Assay: Measures the incorporation of bromodeoxyuridine (a thymidine analog) into newly synthesized DNA during the S-phase of the cell cycle.

-

CyQUANT® Assay: Measures cellular DNA content by binding to a fluorescent dye.

-

-

Read the absorbance or fluorescence using a plate reader.

-

Data Presentation and Interpretation

For robust analysis and clear presentation, all quantitative data from the aforementioned assays should be summarized in tables. This allows for easy comparison between different concentrations of 15(S)-HEPE and the controls.

Table 1: Hypothetical Data Summary of 15(S)-HEPE Effects on Angiogenesis

| Assay | Parameter Measured | Vehicle Control | 15(S)-HEPE (10 nM) | 15(S)-HEPE (100 nM) | 15(S)-HEPE (1 µM) | VEGF (20 ng/mL) |

| Tube Formation | Total Tube Length (µm) | 1500 ± 120 | 1800 ± 150 | 2500 ± 200 | 3200 ± 250 | 4500 ± 300 |

| Number of Junctions | 40 ± 5 | 50 ± 6 | 65 ± 8 | 80 ± 10 | 110 ± 12 | |

| Migration | Migrated Cells/Field | 50 ± 8 | 70 ± 10 | 100 ± 12 | 140 ± 15 | 200 ± 20 |

| Proliferation | % Increase vs. Control | 0% | 15% ± 3% | 30% ± 5% | 50% ± 7% | 80% ± 10% |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Concluding Remarks and Future Directions

The 15-lipoxygenase pathway is a critical regulator of angiogenesis, with its arachidonic acid-derived metabolites, 15(S)-HETE and 15(S)-HPETE, exhibiting potent pro- and anti-angiogenic activities, respectively.[1] This established dichotomy provides a strong rationale for the investigation of 15(S)-HEPE, the corresponding metabolite from the omega-3 fatty acid EPA.

The signaling pathways and experimental protocols detailed in this guide offer a comprehensive framework for elucidating the role of 15(S)-HEPE in endothelial cell biology. Key questions to be addressed in future research include:

-

Does 15(S)-HEPE promote or inhibit endothelial cell proliferation, migration, and tube formation?

-

Does 15(S)-HEPE activate the same signaling pathways as 15(S)-HETE (e.g., PI3K/Akt, JAK/STAT)?

-

Does 15(S)-HEPE interact with GPR119 on endothelial cells?

-

What is the therapeutic potential of modulating 15(S)-HEPE levels in angiogenesis-dependent diseases?

Answering these questions will not only enhance our fundamental understanding of lipid mediator signaling but may also pave the way for novel therapeutic strategies for a wide range of diseases. The field is ripe for discovery, and the tools are at hand to unravel the secrets of 15(S)-HEPE.

References

-

Soumya, S. J., Binu, S., Helen, A., & Sudhakaran, P. R. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(8), 833–842. [Link]

-

Cheranov, S. Y., Wang, D., Kundumani-Sridharan, V., Karpurapu, M., Zhang, Q., Chava, K. R., & Rao, G. N. (2009). The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8. Blood, 113(23), 6023–6033. [Link]

-

Soumya, S. J., Binu, S., Helen, A., & Sudhakaran, P. R. (2014). 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ, 2, e635. [Link]

-

Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2012). Effect of 15(S)-HETE and 15(S)-HPETE on angiogenesis in chick CAM. ResearchGate. [Link]

-

Takafumi, S., Colville-Nash, P. R., & Willoughby, D. A. (1995). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The Journal of Immunology, 154(10), 5366-5374. [Link]

-

Morita, I., Murota, S., & Suzuki, Y. (1988). Endothelial cell injury caused by 15-HPETE, a lipoxygenase product of arachidonic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids, 32(2), 85-90. [Link]

-

Miller, M. L., Cho, D., & Brannon, T. S. (2009). 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation. Molecular Pharmacology, 76(3), 516-525. [Link]

-

Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2014). Effect of 15(S)-HPETE on the production of CD31 and VEGF Microvascular... ResearchGate. [Link]

-

Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2013). Effect of 15(S)-HETE on endothelial cells derived from adipose tissue.... ResearchGate. [Link]

-

Kundumani-Sridharan, V., Niu, J., Wang, D., Quyen, D. V., Zhang, Q., Singh, N. K., ... & Rao, G. N. (2010). 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression. Blood, 115(10), 2105-2116. [Link]

-

Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2014). Effect of 15(S)-HPETE on adipose endothelial cells Microvascular... ResearchGate. [Link]

-

Miller, M. L., Cho, D., & Brannon, T. S. (2009). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. ResearchGate. [Link]

-

Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2013). Effect of 15(S)-HETE on the levels of VEGF. Fat pad endothelial cells... ResearchGate. [Link]

-

Tall, G. S., Edwalds-Gilbert, G., & Laug, W. E. (2022). Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926. International Journal of Molecular Sciences, 23(16), 8996. [Link]

-

Sridharan, V. K., Niu, J., Wang, D., Pal, A., & Rao, G. N. (2005). 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling. Cancer research, 65(16), 7283-7291. [Link]

-

Sridharan, V. K., Niu, J., Wang, D., Pal, A., & Rao, G. N. (2007). 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF. Cancer research, 67(9), 4328-4336. [Link]

-

Cheranov, S. Y., Wang, D., & Rao, G. N. (2009). The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8. Blood, 113(23), 6023-6033. [Link]

-

Zong, Y., Wang, M., Liu, Y., Suo, X., Fan, G., & Yang, X. (2023). 5-HEPE reduces obesity and insulin resistance by promoting adipose tissue browning through GPR119/AMPK/PGC1α activation. Life sciences, 323, 121703. [Link]

-

Arnaoutova, I., George, S., Kleinman, H. K., & Benton, G. (2009). The endothelial cell tube formation assay on basement membrane turns 20: state of the science and the art. Angiogenesis, 12(3), 267-274. [Link]

-

Hauge, M., Hvam, J., & Hansen, H. S. (2011). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British journal of pharmacology, 162(3), 674-683. [Link]

-

Wang, Y., & He, J. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Investigational Drugs, 33(1), 1-5. [Link]

-

Sharma, A., Kumar, R., & Singh, R. (2022). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. [Link]

-

Massaro, M., Scoditti, E., Carluccio, M. A., & De Caterina, R. (2010). Eicosapentaenoic acid inhibits endothelial cell migration in vitro. Lipids in Health and Disease, 9(1), 1-8. [Link]

-

Zhang, Y., Sun, W., & Li, F. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1319760. [Link]

Sources

- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HEPE reduces obesity and insulin resistance by promoting adipose tissue browning through GPR119/AMPK/PGC1α activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

15S-Hepe molecular weight and chemical properties

Technical Whitepaper: 15(S)-HEPE – Physicochemical Profile and Bioanalytical Applications

Executive Summary 15(S)-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15(S)-HEPE) is a bioactive monohydroxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA).[1][2] As a critical intermediate in the biosynthesis of the specialized pro-resolving mediators (SPMs)—specifically the E-series resolvins—15(S)-HEPE represents a pivotal node in the resolution of inflammation. This guide delineates the physicochemical properties, metabolic pathways, and validated LC-MS/MS quantification protocols for 15(S)-HEPE, designed to support high-integrity research in lipidomics and drug discovery.

Part 1: Physicochemical Identity

15(S)-HEPE is characterized by a specific stereochemical configuration at the 15-carbon position, distinguishing it from its aspirin-triggered epimer, 15(R)-HEPE. Accurate identification requires strict adherence to molecular standards.

Table 1: Physicochemical Properties of 15(S)-HEPE

| Property | Specification |

| IUPAC Name | 15(S)-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid |

| Common Name | 15(S)-HEPE |

| CAS Number | 86282-92-0 |

| Molecular Formula | |

| Molecular Weight | 318.45 g/mol |

| Physical State | Liquid (typically supplied in ethanolic solution) |

| UV | 236 nm (conjugated diene system) |

| Solubility | Ethanol (>50 mg/mL), DMSO, DMF, 0.1 M |

| Stability | |

| Purity Standard |

Part 2: Biosynthesis and Metabolic Pathway[7]

The biological importance of 15(S)-HEPE lies in its origin and downstream conversion. It is produced via the oxygenation of EPA by 15-Lipoxygenase (15-LOX) .[1] Unlike arachidonic acid-derived HETEs, 15(S)-HEPE retains the omega-3 double bond architecture, facilitating its conversion into potent anti-inflammatory mediators.

Mechanism of Action:

-

Initiation: 15-LOX abstracts a hydrogen from C13 of EPA, inserting molecular oxygen at C15 to form 15(S)-HpEPE (hydroperoxide).

-

Reduction: Cellular peroxidases rapidly reduce 15(S)-HpEPE to the stable alcohol 15(S)-HEPE.

-

Resolution Phase: In the presence of 5-Lipoxygenase (5-LOX), 15(S)-HEPE is further oxygenated to form the Resolvin E series (RvE1, RvE2), which actively terminate inflammatory signaling.

Visualizing the Pathway: The following diagram illustrates the enzymatic cascade from EPA to the Resolvin E series, highlighting 15(S)-HEPE as the obligate precursor.

Caption: The enzymatic conversion of EPA to Resolvin E1/E2 via the 15(S)-HEPE intermediate.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying 15(S)-HEPE in biological matrices (plasma, tissue) requires rigorous extraction and sensitive detection to prevent ex vivo oxidation and ensure enantiomeric specificity.

Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-liquid extraction often yields high background noise for lipid mediators. SPE (Solid Phase Extraction) is preferred for cleaning phospholipid interferences.

-

Step 1: Thaw plasma samples on ice. Add Internal Standard (e.g., 15(S)-HEPE-d5 or 15(S)-HETE-d8, 5 ng) immediately to account for extraction loss.

-

Step 2: Precipitate proteins with cold methanol (1:3 v/v). Centrifuge at 3,000 x g for 10 min at 4°C.

-

Step 3: Dilute supernatant with acidified water (pH 3.5) to reduce organic content to <15% (critical for SPE retention).

-

Step 4: Load onto pre-conditioned C18 SPE cartridges. Wash with water followed by 15% methanol.

-

Step 5: Elute with methyl formate. Evaporate to dryness under a gentle stream of nitrogen.

-

Step 6: Reconstitute in 50:50 Methanol:Water for injection.

LC-MS/MS Parameters

Rationale: A C18 reverse-phase column is standard. However, distinguishing 15(S) from 15(R) requires chiral chromatography if aspirin-triggered pathways are being investigated. For general quantification, standard C18 is sufficient.

Table 2: Recommended LC-MS/MS Conditions

| Parameter | Setting |

| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495) |

| Ionization | Electrospray Ionization (ESI), Negative Mode |

| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.02% Acetic Acid |

| Mobile Phase B | Acetonitrile/Methanol (80:[3]20) + 0.02% Acetic Acid |

| Flow Rate | 0.3 mL/min |

| MRM Transition | 317.2 |

| Internal Std MRM | 322.2 |

Analytical Workflow Diagram:

Caption: Validated workflow for the extraction and quantification of 15(S)-HEPE from biological matrices.

Part 4: Biological Significance and Applications

1. Asthma and Inflammation Biomarker Elevated serum levels of 15(S)-HEPE have been documented in asthmatic patients, serving as a feedback mechanism where the body attempts to resolve airway inflammation. It is a direct precursor to Resolvin E1, which reduces neutrophil infiltration.

2. Drug Development Potential

-

Resolvin Mimetics: Because 15(S)-HEPE is rapidly metabolized, stable analogs are targets for drug development to treat chronic inflammatory diseases (e.g., colitis, atherosclerosis).

-

Enantiomeric Specificity: Drug candidates must mimic the 15(S) configuration. The 15(R) epimer (aspirin-triggered) has distinct biological activities, making chiral purity essential in formulation.

References

-

Lipid Maps. (2024). LIPID MAPS Structure Database: 15(S)-HEPE. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 15(S)-HEPE. National Library of Medicine.[4] Retrieved from [Link]

-

Serhan, C. N., et al. (2000). Anti-microinflammatory lipid signals generated from dietary N-3 fatty acids via cyclooxygenase-2 and transcellular processing. J. Physiol. Pharmacol. Retrieved from [Link]

-

Miller, C., et al. (1989).[5] Guinea pig epidermis generates putative anti-inflammatory metabolites from fish oil polyunsaturated fatty acids.[5][6] Lipids. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 15(S)-HEPE | CAS 86282-92-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15S-Hepe | C20H30O3 | CID 5283192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

potential of 15S-Hepe as a biomarker for asthma

Title: 15S-HEPE: A Resolution-Phase Biomarker in Asthma Pathophysiology Subtitle: Technical Guidance on Mechanism, Quantification, and Clinical Utility

Executive Summary

The management of asthma has historically focused on suppressing inflammation (e.g., corticosteroids, anti-IL-5 biologics). However, emerging lipidomic research suggests that chronic asthma is not merely an excess of inflammation, but a failure of resolution . 15S-Hydroxyeicosapentaenoic acid (15S-HEPE), a monohydroxy metabolite of Eicosapentaenoic Acid (EPA), serves as a critical checkpoint in this resolution pathway.

As a direct product of 15-Lipoxygenase (ALOX15)—an enzyme significantly upregulated in eosinophilic (Type 2) asthma—15S-HEPE acts as both a bioactive mediator and a precursor to the potent Resolvin E series (RvE1, RvE3). This guide outlines the potential of 15S-HEPE as a biomarker for resolution capacity, detailing the mechanistic rationale and providing a validated LC-MS/MS workflow for its quantification in clinical matrices.

Part 1: Mechanistic Foundation

The EPA-Resolution Cascade

In healthy physiology, acute inflammation triggers a "lipid mediator class switch" from pro-inflammatory eicosanoids (leukotrienes, prostaglandins) to specialized pro-resolving mediators (SPMs). 15S-HEPE is the gateway metabolite for the EPA-derived resolving pathway.

-

Substrate: Eicosapentaenoic Acid (EPA).

-

Enzyme: 15-Lipoxygenase-1 (ALOX15).

-

Product: 15S-HEPE.

-

Downstream Action:

-

Direct: Inhibits 5-LOX, thereby reducing Leukotriene B4 (LTB4) synthesis.

-

Precursor: Converted to Resolvin E3 (via 5-LOX) or Resolvin E1/E2 (via 5-LOX oxidation of 18-HEPE, though 15-HEPE reflects the general 15-LOX tone).

-

The "Unresolved" Paradox in Asthma

In severe eosinophilic asthma (T2-high), ALOX15 expression is paradoxically elevated in airway epithelial cells and eosinophils. However, this does not lead to resolution.

-

Hypothesis: The enzyme is present, but the substrate (EPA) is limiting, or oxidative stress shunts the pathway toward pro-inflammatory oxo-derivatives (e.g., 15-oxo-ETE) rather than resolving mediators.

-

Biomarker Utility: High ALOX15 protein but low 15S-HEPE levels may indicate a "Resolution Deficit" —a specific endotype responsive to EPA supplementation rather than just immune suppression.

Figure 1: The 15S-HEPE signaling node. Note the dual role: precursor to Resolvin E3 and direct inhibitor of the pro-inflammatory LTB4 pathway.

Part 2: Analytical Validation (LC-MS/MS Protocol)

To establish 15S-HEPE as a reliable biomarker, precise quantification distinguishing it from its R-isomer (aspirin-triggered) and other isomers is required.

Sample Preparation (Self-Validating Workflow)

-

Matrix: Plasma (EDTA) or Sputum Supernatant.

-

Internal Standard (ISTD):

-15S-HEPE (Deuterated standard is mandatory to correct for extraction loss and matrix effects).

Step-by-Step Protocol:

-

Thawing: Thaw plasma on ice. Add 10 µL of antioxidant cocktail (BHT/EDTA) to prevent auto-oxidation.

-

Spiking: Add 500 pg of

-15S-HEPE to 200 µL of sample. Vortex for 10s. -

Precipitation: Add 800 µL of ice-cold Methanol. Vortex 30s. Incubate at -20°C for 20 min to precipitate proteins.

-

Centrifugation: Spin at 12,000 x g for 10 min (4°C).

-

Solid Phase Extraction (SPE):

-

Drying: Evaporate eluate under Nitrogen stream. Reconstitute in 100 µL MeOH/Water (50:50).

LC-MS/MS Configuration

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Chromatography (Chiral - Gold Standard):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[3]

-

Mobile Phase: Hexane / Isopropanol / Acetic Acid (98:2:0.1).

-

Flow: 0.7 mL/min (Isocratic).

-

Why Chiral? To distinguish enzymatic 15S-HEPE (LOX-derived) from 15R-HEPE (COX-2/Aspirin derived).

-

-

Chromatography (Reverse Phase - High Throughput):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase A: Water + 0.01% Acetic Acid.[1]

-

Mobile Phase B: Acetonitrile/Methanol (80:20) + 0.01% Acetic Acid.

-

Mass Spectrometry Settings (Negative Ion Mode - ESI):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |

| 15S-HEPE | 317.2 | 219.1 | -22 | Quantifier |

| 15S-HEPE | 317.2 | 115.0 | -30 | Qualifier |

| 322.2 | 224.1 | -22 | Internal Standard |

Note: The 317

Part 3: Clinical Evidence & Interpretation

Data Summary: 15S-HEPE in Asthma Phenotypes

The following table synthesizes trends observed in lipidomic profiling of asthmatic cohorts.

| Clinical Phenotype | ALOX15 Expression | 15S-HEPE Levels | Interpretation |

| Healthy Control | Low | Baseline | Homeostatic baseline. |

| Mild Asthma | Moderate | Variable | Compensatory mechanism active. |

| Severe Eosinophilic | Very High | Low / Blunted | Resolution Defect: Enzyme is present, but product is low (substrate deficiency or oxidative degradation). |

| Aspirin-Exacerbated | High | High (15R dominant) | Requires chiral separation to distinguish 15R (protective) from 15S. |

| Post-EPA Therapy | High | Significantly Increased | Successful restoration of resolution pathway. |

Translational Application

-

Patient Stratification: Patients with high eosinophils but low 15S-HEPE are ideal candidates for "Resolution Pharmacology" (e.g., high-dose EPA or RvE3 analogs).

-

Safety Biomarker: Monitoring 15S-HEPE ensures that ALOX15 upregulation is generating protective lipids rather than pro-inflammatory eoxins (an alternative ALOX15 pathway).

Figure 2: Validated Analytical Workflow for Clinical Quantification.

References

-

Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[3] Nature, 510(7503), 92-101. Link

-

Miyata, J., & Arita, M. (2015). Role of omega-3 fatty acids and their metabolites in asthma and allergic diseases. Allergology International, 64(1), 27-34. Link

-

Levy, B. D., et al. (2002). Diminished production of anti-inflammatory lipoxin A4 in patients with severe asthma. Nature Medicine, 8, 1018–1023. Link

-

Isobe, Y., et al. (2012). C18-hydroxylated metabolites of long-chain n-3 polyunsaturated fatty acids are major precursors of resolvins. Journal of Biological Chemistry, 287(13), 10525-10534. Link

-

Beringer, A., et al. (2018). LC-MS/MS Method for the Simultaneous Quantification of Pro-Resolving Lipid Mediators in Human Plasma. Analytical Chemistry. Link

Sources

Methodological & Application

targeted LC-MS/MS protocol for 15S-Hepe quantification

Application Note & Protocol

Targeted Quantification of 15(S)-Hydroxyeicosatetraenoic Acid (15S-HETE) in Human Plasma by LC-MS/MS

Introduction: The Significance of 15S-HETE Quantification

15(S)-Hydroxyeicosatetraenoic acid, or 15S-HETE, is a pivotal bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the 15-lipoxygenase (15-LOX) pathway.[1][2][3] Initially formed as the unstable hydroperoxide 15(S)-HpETE, it is rapidly reduced in cells to the more stable 15S-HETE.[1] This eicosanoid is not merely a metabolic byproduct; it is a critical signaling molecule and a precursor to potent anti-inflammatory and pro-resolving mediators, including the lipoxins.[2][3]

The biological functions of 15S-HETE are multifaceted. It is involved in the modulation of inflammatory responses, cell growth, and implantation.[4][5] Dysregulation of the 15-LOX pathway and altered levels of 15S-HETE have been implicated in a range of pathologies, including airway inflammation, asthma, atherosclerosis, and certain cancers.[3][4][5] Consequently, the ability to accurately and precisely quantify 15S-HETE in complex biological matrices like human plasma is essential for researchers in drug development and clinical diagnostics to explore its role as a biomarker and to understand its therapeutic potential.[4][6]

This application note provides a robust, step-by-step protocol for the targeted quantification of 15S-HETE using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method leverages solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard for reliable quantification, ensuring the highest degree of accuracy and precision.

The 15-Lipoxygenase (15-LOX) Pathway

The enzymatic conversion of arachidonic acid to 15S-HETE is a key biological process. The diagram below illustrates this primary metabolic route.

Caption: Biosynthesis of 15S-HETE via the 15-LOX pathway.

Principle of the Method

This protocol employs a targeted LC-MS/MS approach for the quantification of 15S-HETE. The overall workflow involves three main stages:

-

Sample Preparation: Proteins in the plasma sample are first precipitated. 15S-HETE and other lipids are then extracted and purified from the complex biological matrix using solid-phase extraction (SPE). This step is crucial for removing interferences like phospholipids and proteins that can cause ion suppression and clog the analytical system.[7][8][9]

-

Chromatographic Separation: The extracted analytes are separated using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 stationary phase provides effective separation of 15S-HETE from its isomers and other endogenous compounds.

-

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise quantification of 15S-HETE, even at low endogenous concentrations.[6]

Accurate quantification is achieved by the principle of stable isotope dilution. A known amount of a deuterated internal standard, 15(S)-HETE-d8, is added to each sample at the beginning of the preparation process.[10] This standard behaves identically to the endogenous analyte throughout extraction and ionization, correcting for any sample loss or matrix effects.

Materials and Reagents

| Item | Description/Supplier (Example) |

| Standards | |

| 15(S)-HETE | Cayman Chemical (Cat. No. 34700) |

| 15(S)-HETE-d8 | Cayman Chemical (Cat. No. 334700) |

| Solvents | |

| Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade |

| Water | LC-MS Grade |

| Isopropanol (IPA) | LC-MS Grade |

| Hexane | HPLC Grade |

| Formic Acid (FA) | 99%, LC-MS Grade |

| Acetic Acid | Glacial, LC-MS Grade |

| Reagents | |

| Human Plasma (K2EDTA) | BioIVT or equivalent |

| Consumables | |

| SPE Cartridges | Strata-X 33 µm Polymeric Reversed Phase, 30 mg/1 mL (Phenomenex) |

| Autosampler Vials | 1.5 mL glass vials with inserts and caps |

| Pipette Tips | Appropriate volumes |

| Microcentrifuge Tubes | 1.5 mL and 2.0 mL |

Experimental Protocol

Step 1: Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 15(S)-HETE and 15(S)-HETE-d8 by dissolving the commercial standards in methanol to a final concentration of 1 mg/mL. Store at -80°C.

-

Working Internal Standard (IS) Solution (100 ng/mL): Dilute the 15(S)-HETE-d8 primary stock with 50:50 (v/v) methanol:water to create a 100 ng/mL working solution.

-

Working Standard Solution for Calibration (1 µg/mL): Dilute the 15(S)-HETE primary stock with methanol to create a 1 µg/mL (1000 ng/mL) working solution.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 1 µg/mL working standard solution in 50:50 (v/v) methanol:water. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 50, 100, and 250 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 200 ng/mL) from the primary stock solution, independent of the calibration standards.

Step 2: Sample Preparation (Solid-Phase Extraction)

This protocol is optimized for a 200 µL plasma sample volume.

-

Sample Thawing: Thaw plasma samples, calibration standards, and QC samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample (or blank matrix for calibration standards). Add 10 µL of the 100 ng/mL working IS solution (15(S)-HETE-d8) to all tubes (except for double blanks). Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.[9] Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Dilution: Dilute the supernatant with 4 mL of water containing 0.1% formic acid to ensure proper binding to the SPE sorbent.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridges with 1 mL of methanol.

-

Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent to go dry.

-

-

Sample Loading: Load the entire diluted supernatant onto the conditioned SPE cartridge. A slow, consistent flow rate (e.g., 1 mL/min) is recommended.

-

Washing:

-

Wash the cartridge with 1 mL of 15% (v/v) methanol in water to remove polar impurities.[11]

-

Wash the cartridge with 1 mL of hexane to remove neutral lipids.

-

-

Elution: Elute the 15S-HETE and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Overall Experimental Workflow

The entire process from sample collection to final data analysis is summarized in the workflow diagram below.

Caption: Comprehensive workflow for 15S-HETE quantification.

Step 3: LC-MS/MS Analysis

| Parameter | Condition |

| Liquid Chromatography (LC) | |

| System | UHPLC System (e.g., Agilent 1290 Infinity II)[12] |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| LC Gradient | |

| 0.0 - 3.0 min | 20% B |

| 3.0 - 16.0 min | 20% to 65% B (Linear Gradient) |

| 16.0 - 19.0 min | 65% to 95% B (Linear Gradient) |

| 19.0 - 23.0 min | Hold at 95% B (Wash) |

| 23.0 - 23.2 min | 95% to 20% B |

| 23.2 - 25.0 min | Hold at 20% B (Re-equilibration) |

| Parameter | Condition |

| Mass Spectrometry (MS) | |

| System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460)[12] |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Gas Temperature | 325 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V (Negative) |

| MRM Transitions | |

| Compound | Q1 (Precursor Ion, m/z) |

| 15(S)-HETE | 319.2 |

| 15(S)-HETE (Qualifier) | 319.2 |

| 15(S)-HETE-d8 (IS) | 327.2 |

Note: The precursor ion [M-H]⁻ for 15S-HETE has a mass-to-charge ratio (m/z) of 319.2.[13] While various product ions are reported, m/z 175 is a common and specific fragment.[11][14] For the deuterated internal standard 15(S)-HETE-d8, the precursor ion is m/z 327.2.[13][15]

Data Analysis and System Validation

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the 15S-HETE quantifier MRM transition to the 15S-HETE-d8 internal standard MRM transition against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. The curve should have a coefficient of determination (R²) ≥ 0.99.

-

Quantification: Determine the concentration of 15S-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: For clinical or regulated studies, this method must be fully validated according to FDA or EMA guidelines. Key parameters to assess include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

-

Linearity: The range over which the assay is accurate and precise.

-

Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% of the nominal value (±20% at the LLOQ).

-

Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability in the matrix under various storage and handling conditions.

-

References

-

15-Hydroxyeicosatetraenoic acid - Wikipedia . Wikipedia. Available at: [Link]

-

Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

15-Hydroxyeicosatetraenoic acid – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

-

Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry - MDPI . MDPI. Available at: [Link]

-

Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed . PubMed. Available at: [Link]

-

Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit - LIPID MAPS . LIPID MAPS. Available at: [Link]

-

Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study - MDPI . MDPI. Available at: [Link]

-

A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Development of a Desorption Electrospray Ionization–Multiple-Reaction-Monitoring Mass Spectrometry (DESI-MRM) Workflow for Spatially Mapping Oxylipins in Pulmonary Tissue | Analytical Chemistry - ACS Publications . ACS Publications. Available at: [Link]

-

Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. - SciSpace . SciSpace. Available at: [Link]

-

2020 Eicosanoids-SPM workup.pptx - The Serhan Laboratory . The Serhan Laboratory at BWH. Available at: [Link]

-

Analysis of hydroxyeicosatetraenoic acids (HETEs) in human whole blood by chiral ultrahigh performance liquid chromatgraphy (UHPLC)-electron capture atmospheric pressure chemical ionization/high resolution mass spectrometry (ECAPCI/HRMS) - ResearchGate . ResearchGate. Available at: [Link]

-

eC182 A Method of Simultaneous Analysis for 196 Lipid Mediators and Related Compounds Using Triple Quadrupole LC/MS/MS - Shimadzu . Shimadzu. Available at: [Link]

-